1-(oxolan-3-yl)azetidin-3-amine
Description
1-(Oxolan-3-yl)azetidin-3-amine (CAS: 1368005-98-4) is a bicyclic amine compound featuring an azetidine (four-membered amine ring) fused with a tetrahydrofuran (oxolane) moiety. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol . This compound is of interest in medicinal chemistry due to its constrained ring system, which enhances metabolic stability and bioavailability compared to linear analogs. It serves as a key intermediate in synthesizing pharmacologically active molecules, particularly in targeting central nervous system (CNS) disorders and receptor-specific ligands .
The oxolane (tetrahydrofuran) substituent at the azetidine ring’s 1-position introduces stereochemical complexity, influencing binding affinity and selectivity in drug-receptor interactions. Commercial suppliers like SynHet and Fluorochem provide derivatives such as its oxalate salt (CAS: 2375273-82-6) and carboxylic acid analog (CAS: 1339660-21-7) for research applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(oxolan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/C7H14N2O/c8-6-3-9(4-6)7-1-2-10-5-7/h6-7H,1-5,8H2 |
InChI Key |
UUMFUHQBBUZWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(oxolan-3-yl)azetidin-3-amine can be synthesized through various synthetic routes. One common method involves the ring-opening polymerization of azetidine derivatives. This process can be carried out using either cationic or anionic polymerization mechanisms . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(oxolan-3-yl)azetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(oxolan-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Propan-2-yl)azetidin-3-amine dihydrochloride
- CAS : 117546-56-2
- Molecular Formula : C₆H₁₆Cl₂N₂
- Molecular Weight : 187.11 g/mol
- Key Differences : The isopropyl group at the 1-position replaces the oxolane ring, reducing steric hindrance and polarity. The dihydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays. Applications include kinase inhibitor development .
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine
- CAS : 1342753-23-4
- Molecular Formula : C₁₀H₁₁F₃N₂
- Molecular Weight : 216.21 g/mol
- Key Differences : The trifluoromethyl group enhances electron-withdrawing properties, improving binding to hydrophobic pockets in enzyme active sites. It is utilized in protease inhibitor design .
Stereochemical and Functional Group Modifications
N-Methyl Derivatives (Stereoisomers)
- QM-8551 (CAS: 1403763-30-3): N-Methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine dihydrochloride
- QM-8552 (CAS: 1403763-24-5): N-Methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride
- Key Differences : Methylation at the azetidine nitrogen and stereochemical variation at the oxolane 3-position significantly alter receptor binding kinetics. These isomers are critical in structure-activity relationship (SAR) studies for optimizing enantioselective drug candidates .
1-Benzhydrylazetidin-3-amine hydrochloride
- CAS : 1189735-08-7
- Molecular Formula : C₁₆H₁₇ClN₂
- Molecular Weight : 272.78 g/mol
- Key Differences : The diphenylmethyl group increases steric bulk, reducing membrane permeability but enhancing selectivity for G-protein-coupled receptors (GPCRs). Used in antipsychotic drug research .
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
